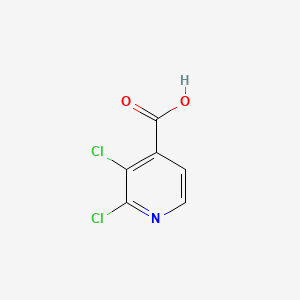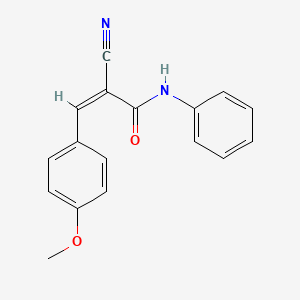![molecular formula C17H18ClF2NO3S B2381109 N-[2-(3-Chlorphenyl)-2-methoxypropyl]-1-(2,5-difluorphenyl)methansulfonamid CAS No. 1798464-14-8](/img/structure/B2381109.png)
N-[2-(3-Chlorphenyl)-2-methoxypropyl]-1-(2,5-difluorphenyl)methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide is a chemical compound with a complex structure that includes both chlorophenyl and difluorophenyl groups
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl and 2,5-difluorophenyl intermediates with methanesulfonamide under specific conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The process may also require temperature control and specific pH conditions to ensure the desired product is obtained in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process might also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Wirkmechanismus
The mechanism by which N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,4-difluorophenyl)methanesulfonamide
- N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,6-difluorophenyl)methanesulfonamide
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide is unique due to the specific positioning of the difluorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF2NO3S/c1-17(24-2,13-4-3-5-14(18)9-13)11-21-25(22,23)10-12-8-15(19)6-7-16(12)20/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFDIASTXTIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)


![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)


![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

